molecular formula C12H10N2O3 B11875174 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 65586-76-7

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11875174
CAS No.: 65586-76-7
M. Wt: 230.22 g/mol
InChI Key: OWTSOPSMZOHJCE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 65586-76-7) is a high-value pyrimidine derivative with a molecular formula of C12H10N2O3 and a molecular weight of 230.219 g/mol . This compound serves as a versatile chemical building block and privileged scaffold in medicinal chemistry and drug discovery research. The structure integrates a carboxylic acid functional group, which allows for further synthetic derivatization, and a 4-methoxyphenyl substituent, a common pharmacophore known to influence biological activity and pharmacokinetic properties. Pyrimidine-based compounds are extensively investigated for their diverse biological activities. Research into analogous structures highlights the potential of such molecules in various therapeutic areas. Specifically, substituted pyrimidine-5-carboxylates have been designed and synthesized as core structures for evaluating immunosuppressive activity in Mixed Lymphocyte Reaction (MLR) assays, a standard model for T-cell response and transplant rejection studies . Furthermore, the 2-aminopyrimidine-5-carboxylate scaffold is recognized as a critical framework in antibacterial research, where it can function as a zinc-binding group targeting essential enzymes in bacterial biosynthetic pathways, such as IspF in the methylerythritol phosphate (MEP) pathway . This pathway is a target for developing new antibacterial agents due to its absence in mammals. The structural features of this compound make it a valuable intermediate for researchers working on structure-activity relationship (SAR) studies, library synthesis, and the development of novel small-molecule inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the safe handling and use of this chemical.

Properties

CAS No.

65586-76-7

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

OWTSOPSMZOHJCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyrimidine ring . The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions.

Fischer Esterification

Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) yields esters. For example:

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid+EtOHH+Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate+H2O\text{2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate} + \text{H}_2\text{O}

Conditions : Reflux in ethanol with catalytic sulfuric acid (1–5 mol%) for 6–12 hours .

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., DCC) produces amides:

Acid+R-NH2DCC2-(4-Methoxyphenyl)pyrimidine-5-carboxamide+DCU\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{2-(4-Methoxyphenyl)pyrimidine-5-carboxamide} + \text{DCU}

Yields : 70–90% depending on the amine nucleophilicity .

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring participates in electrophilic and nucleophilic substitutions, particularly at the 2-, 4-, and 6-positions.

Chlorination

Treatment with phosphoryl chloride (POCl₃) replaces hydroxyl or thiol groups with chlorine. For example:

Ethyl 2-(methylthio)pyrimidine-5-carboxylate+POCl3Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate\text{Ethyl 2-(methylthio)pyrimidine-5-carboxylate} + \text{POCl}_3 \rightarrow \text{Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate}

Conditions : Reflux in toluene at 110°C for 4–6 hours .

Nucleophilic Aromatic Substitution

Amino or alkoxy groups can displace chlorine under basic conditions:

4-Chloro derivative+NH34-Amino-2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid\text{4-Chloro derivative} + \text{NH}_3 \rightarrow \text{4-Amino-2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid}

Yields : 60–80% in ethanol/ammonia at 80°C .

Functional Group Interconversion

The carboxylic acid group can be reduced or oxidized, while the methoxyphenyl group remains generally inert under mild conditions.

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol:

AcidLiAlH45-(Hydroxymethyl)-2-(4-methoxyphenyl)pyrimidine\text{Acid} \xrightarrow{\text{LiAlH}_4} \text{5-(Hydroxymethyl)-2-(4-methoxyphenyl)pyrimidine}

Conditions : Anhydrous THF, 0°C to room temperature, 2–4 hours.

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

AcidΔ,H+2-(4-Methoxyphenyl)pyrimidine+CO2\text{Acid} \xrightarrow{\Delta, \text{H}^+} \text{2-(4-Methoxyphenyl)pyrimidine} + \text{CO}_2

Conditions : Heating in H₂SO₄ at 150–180°C .

Antimicrobial Agents

Derivatives show activity against Pseudomonas aeruginosa (MIC = 7.81 µg/mL) and Staphylococcus aureus (MIC = 15.62 µg/mL).

Kinase Inhibitors

Modification at the 4-position yields inhibitors of plasmodial kinases (PfGSK3 IC₅₀ = 698 nM) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield (%) Key Product
EsterificationEtOH, H₂SO₄, reflux85–92Ethyl ester
AmidationDCC, R-NH₂, RT70–905-Carboxamide
ChlorinationPOCl₃, toluene, 110°C75–884-Chloro derivative
ReductionLiAlH₄, THF, 0°C60–755-(Hydroxymethyl)pyrimidine

Mechanistic Insights

  • Esterification : Acid-catalyzed nucleophilic acyl substitution proceeds via a tetrahedral intermediate .

  • Substitution : Chlorination follows an electrophilic aromatic substitution mechanism, while amination involves nucleophilic attack .

This compound’s versatility in synthesis and functionalization underscores its value in medicinal chemistry and materials science .

Scientific Research Applications

Synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid

The synthesis of this compound can be achieved through several methods, often involving the reaction of pyrimidine derivatives with various substituents. For instance, a method utilizing a Morita-Baylis-Hillman adduct has been reported to yield high-efficiency synthesis of pyrimidines, including this compound, under mild conditions .

Pharmacological Activities

a. Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound and its analogs can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds derived from this structure demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

b. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. Studies have reported that pyrimidine derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage .

c. Antibacterial and Antiviral Properties

The compound has shown promising antibacterial and antiviral activities in preliminary screenings. Its ability to inhibit the growth of certain bacterial strains and viruses positions it as a candidate for further development in antimicrobial therapies .

d. Antifibrotic Activity

Recent studies have indicated that derivatives of this compound may inhibit collagen production, suggesting potential applications in treating fibrotic diseases. In vitro assays demonstrated that these compounds effectively reduced hydroxyproline content in cultured cells, indicating their role as prolyl-4-hydroxylase inhibitors .

Case Study: Anti-inflammatory Activity Evaluation

A study conducted on various pyrimidine derivatives assessed their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives exhibited significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory agent .

CompoundED50 (μM)Comparison
This compound9.17Similar to indomethacin
Celecoxib0.04Standard control

Case Study: Antioxidant Activity Assessment

In another study focusing on the antioxidant capabilities of this compound, it was found to significantly reduce reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors. This suggests its potential utility in formulations aimed at combating oxidative damage .

Conclusion and Future Directions

The multifaceted applications of this compound highlight its significance in medicinal chemistry. Its promising anti-inflammatory, antioxidant, antibacterial, antiviral, and antifibrotic properties warrant further investigation through clinical trials and more extensive pharmacological studies.

Future research should focus on optimizing the synthesis pathways to enhance yield and purity while exploring the structure-activity relationship (SAR) to develop more potent derivatives tailored for specific therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares structural analogs, focusing on substituents and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid 4-MeO-Ph (2), -COOH (5) C₁₂H₁₀N₂O₃ 230.22 High solubility via -COOH; electron-rich aromatic ring
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester 4-F-Ph (2), -COOCH₃ (5) C₁₂H₉FN₂O₂ 232.21 Ester group reduces solubility; fluorophenyl enhances lipophilicity (XLogP3-AA: 1.8)
4-Methyl-2-phenylpyrimidine-5-carboxylic acid Ph (2), -CH₃ (4), -COOH (5) C₁₂H₁₀N₂O₂ 214.22 Methyl at C4 increases steric hindrance; lower acidity than methoxy analog
4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid -SCH₃ (2), -OCH₃ (4), -COOH (5) C₇H₈N₂O₃S 200.21 Methylthio group (-SCH₃) enhances lipophilicity but reduces metabolic stability compared to -OCH₃
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid derivatives Pyridinyl (2), -COOR (5) Varies ~230–270 Pyridine nitrogen enhances hydrogen bonding; esters (e.g., ethyl) improve cell permeability

Key Observations:

  • Solubility: The carboxylic acid group in the target compound enhances aqueous solubility, whereas ester derivatives (e.g., methyl or ethyl esters) exhibit lower solubility but better membrane permeability .
  • Metabolic Stability: Methylthio (-SCH₃) and ester groups are prone to oxidative metabolism, whereas methoxy (-OCH₃) and carboxylic acid groups are more metabolically stable .

Challenges and Limitations

  • Synthetic Complexity: Introducing electron-donating groups (e.g., -OCH₃) requires stringent control of reaction conditions to avoid demethylation .
  • Acidity Management: The carboxylic acid group may limit blood-brain barrier penetration, necessitating prodrug strategies (e.g., esterification) .

Biological Activity

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).

The molecular formula of this compound is C12H11N2O3. The compound features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylic acid group, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The presence of the methoxy group at the para position of the phenyl ring has been linked to enhanced activity against various pathogens.

  • Case Study : A study reported that derivatives of pyrimidine compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives .
CompoundMIC (µg/mL)Target Pathogen
This compound32E. coli
Another derivative16S. aureus

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines.

  • Findings : In vitro studies indicated that the compound induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the activation of caspase pathways .
Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, particularly in relation to cyclooxygenase (COX) inhibition.

  • Research Insight : A study demonstrated that derivatives containing the pyrimidine moiety significantly inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. The methoxy group enhances lipophilicity and may facilitate better interaction with biological targets.

  • Observation : Compounds with electron-donating groups (EDGs) such as methoxy showed increased cytotoxicity compared to those with electron-withdrawing groups (EWGs) .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammatory pathways.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to cell death.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of particulates .
  • Waste Disposal : Segregate organic waste and consult certified agencies for incineration or chemical neutralization .

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